Dicarbide(1-)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H/c1-2/h1H/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXYTIIKIPJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026651 | |
| Record name | Acetylide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29075-95-4 | |
| Record name | Acetylide ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Electronic Structure and Theoretical Chemistry of the Dicarbide 1 Anion
Ab Initio and Density Functional Theory (DFT) Investigations of C₂⁻
Ab initio and Density Functional Theory (DFT) methods are the cornerstones of computational investigations into the C₂⁻ anion. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density. utep.edu These approaches are instrumental in understanding the anion's bonding, stability, and spectroscopic characteristics.
A potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its geometry. muni.czlibretexts.orgwikipedia.org For a diatomic species like C₂⁻, the PES is a one-dimensional curve that plots the potential energy against the internuclear distance. This curve provides vital information, including the equilibrium bond length (the minimum on the curve), bond dissociation energy, and vibrational frequencies. libretexts.org
The calculation of the PES for C₂⁻ is a non-trivial task that requires methods capable of handling its open-shell electronic structure. The ground electronic state of the C₂⁻ anion has been a subject of numerous theoretical studies. Determining the correct ordering and properties of its electronic states is crucial for interpreting experimental spectra and understanding its chemical reactivity. Theoretical calculations often explore the landscape to identify the minimum energy geometry, which corresponds to the most stable arrangement of the nuclei. youtube.com The Born-Oppenheimer approximation, which assumes that the motion of electrons is much faster than that of nuclei, is a foundational principle for defining the PES. muni.czyoutube.com
The Self-Consistent Field (SCF) method, specifically the Hartree-Fock (HF) method, is a foundational ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant. hi.is However, the HF method neglects the correlation between the motions of electrons, which is a significant limitation for many systems, including those with multiple important electronic configurations. hi.isepfl.chwikipedia.org
For molecules where a single-determinant description is inadequate, such as during bond breaking or for certain excited states, the Multiconfigurational Self-Consistent Field (MCSCF) method is employed. wikipedia.orggatech.edu MCSCF improves upon the HF approximation by representing the wavefunction as a linear combination of several configuration state functions (CSFs). wikipedia.orgwikipedia.org In an MCSCF calculation, both the orbitals and the coefficients of the CSFs are simultaneously optimized to minimize the total energy. wikipedia.org
A particularly powerful variant of MCSCF is the Complete Active Space SCF (CASSCF) method. arxiv.orguzh.ch In CASSCF, the orbitals are divided into inactive, active, and virtual spaces. The configuration interaction expansion includes all possible configurations that can be generated by distributing a specific number of "active" electrons among the "active" orbitals. arxiv.orguzh.ch This approach is essential for obtaining a qualitatively correct description of systems with static correlation, where near-degeneracy of electronic states is a key feature. wikipedia.org
To systematically improve upon the Hartree-Fock approximation and recover the electron correlation energy, a class of methods known as post-Hartree-Fock approaches is used. fiveable.me Configuration Interaction (CI) is one such method. wikipedia.orgornl.gov In the CI methodology, the exact wavefunction is expressed as a linear combination of Slater determinants, including the Hartree-Fock ground state and determinants representing single, double, and higher excitations from it. wikipedia.org
A "full CI" calculation, which includes all possible determinants for a given basis set, provides the exact solution to the Schrödinger equation within that basis. fiveable.me However, the computational cost of full CI is prohibitively high for all but the smallest systems. fiveable.meornl.gov Therefore, the CI expansion is typically truncated, for instance, to include only single and double excitations (CISD). A drawback of truncated CI methods is that they are often not size-consistent, meaning the energy of two non-interacting systems is not equal to the sum of their individual energies. fiveable.me More advanced methods like Møller-Plesset perturbation theory and Coupled Cluster theory also serve as crucial post-Hartree-Fock techniques to account for electron correlation. fiveable.me
Electron Affinity of Dicarbon and Formation Energetics of C₂⁻
The formation of the dicarbide(1-) anion is intrinsically linked to the electron affinity of the neutral dicarbon (C₂) molecule. The electron affinity (EA) is defined as the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. wikipedia.orglibretexts.org
The electron affinity of C₂ is a key thermochemical property that has been investigated through both theoretical calculations and experimental measurements. researchgate.net Theoretically, the adiabatic electron affinity is calculated as the energy difference between the optimized ground state of the neutral C₂ molecule and the optimized ground state of the C₂⁻ anion. researchgate.net
Accurate theoretical prediction of electron affinity is challenging and highly dependent on the level of theory and the quality of the basis set used. Methods that effectively account for electron correlation are essential for obtaining results that agree with experimental values. Various computational approaches, from DFT with specialized functionals to high-level ab initio methods like Coupled Cluster, have been applied to this problem. researchgate.netresearchgate.net Experimental values provide a critical benchmark for validating the accuracy of these theoretical methods.
| Method | Calculated/Experimental EA (eV) | Reference/Comment |
|---|---|---|
| Electron Propagator Methods | 3.69 | Theoretical calculation researchgate.net |
| Experimental Result 1 | 3.7 | researchgate.net |
| Experimental Result 2 | 3.88 | researchgate.net |
| Density Functional Theory (DFT) | Deviations of 0.2-0.4 eV are common for atoms | General accuracy for atoms researchgate.net |
Electronic correlation refers to the interaction and influence of electrons on each other's motion within a quantum system. wikipedia.org The Hartree-Fock method only partially accounts for this, specifically for electrons with parallel spins (Pauli correlation), but it neglects the Coulomb correlation that arises from the electrostatic repulsion between electrons. wikipedia.org
The change in electron correlation energy upon adding an electron to a neutral molecule is a major contributor to the electron affinity. For an accurate calculation of EA, it is crucial to use methods that treat the correlation energy of both the neutral species and the resulting anion in a balanced way. Post-Hartree-Fock methods like CI and Coupled Cluster, as well as sophisticated DFT functionals, are designed to capture this "dynamical" correlation. wikipedia.org For anions, where the added electron can be weakly bound and the electron density is more diffuse, the effects of electron correlation are particularly pronounced, making high-level theoretical treatments indispensable for quantitative accuracy. utep.edu
Bonding Analysis and Molecular Orbital Theory of C₂⁻
The electronic configuration and bonding in the dicarbide(1-) anion can be effectively described using molecular orbital (MO) theory. The C₂⁻ anion possesses a total of 13 electrons. Its molecular orbital configuration is (σg2s)²(σu*2s)²(πu2p)⁴(σg2p)¹ .
A key feature of the MO diagram for second-period homonuclear diatomic species up to N₂ is the energetic ordering of the molecular orbitals, where the πu2p orbitals are lower in energy than the σg2p orbital. This ordering is also observed in C₂⁻. The filling of these orbitals with the 13 valence electrons results in a bond order of 2.5, calculated as [(number of electrons in bonding MOs) - (number of electrons in antibonding MOs)] / 2. This high bond order suggests a strong and stable bond between the two carbon atoms.
The bonding in C₂⁻ is characterized by the presence of two full π bonds and a half σ bond. This is a significant deviation from the typical bonding patterns observed in many diatomic species and contributes to the unique properties of the dicarbide anion. The unpaired electron resides in the σg2p molecular orbital, making the C₂⁻ anion a radical species.
Theoretical Studies on Thermochemistry of C₂⁻-Containing Species
Theoretical chemistry provides powerful tools to investigate the thermochemical properties of transient and reactive species like the C₂⁻ anion and molecules containing it. High-level ab initio and density functional theory (DFT) calculations are employed to determine key thermodynamic quantities such as enthalpy of formation, electron affinity, and bond dissociation energies. These computational studies are crucial for understanding the stability and reactivity of C₂⁻-containing species, particularly in environments such as combustion processes, plasmas, and interstellar media where experimental measurements can be challenging.
Theoretical investigations have been instrumental in determining the electron affinity (EA) of the C₂ molecule, which corresponds to the energy released when an electron is added to the neutral molecule to form the C₂⁻ anion. These calculations provide a fundamental measure of the stability of the anion.
Furthermore, computational studies have explored the bond dissociation energy of C₂⁻. Theoretical calculations have indicated that the bond dissociation energy of C₂⁻ is significantly high, consistent with its high bond order. One theoretical study reports a bond dissociation energy of 818 kJ mol⁻¹ for C₂⁻, which is substantially greater than that of the neutral C₂ molecule (599 kJ mol⁻¹) and the C₂⁺ cation (513 kJ mol⁻¹) researchgate.net. This highlights the exceptional strength of the carbon-carbon bond in the dicarbide anion.
The enthalpy of formation (ΔHf°) is another critical thermochemical parameter that has been investigated through theoretical methods. While experimental determination can be difficult, computational chemistry offers a reliable pathway to estimate this value for C₂⁻ and related species. These theoretical predictions are vital for developing accurate thermochemical databases and for modeling chemical processes involving dicarbide species.
Below is a data table summarizing some of the theoretically determined thermochemical properties of the dicarbide(1-) anion.
| Thermochemical Property | Theoretical Value | Unit |
| Bond Order | 2.5 | - |
| Bond Dissociation Energy | 818 | kJ mol⁻¹ |
It is important to note that the accuracy of these theoretical values is highly dependent on the level of theory and the basis set used in the calculations. Continuous advancements in computational methods are leading to increasingly precise predictions of the thermochemical properties of such exotic species.
Spectroscopic Characterization of the Dicarbide 1 Anion
Anion Photoelectron Spectroscopy (PES) of C₂⁻
Anion photoelectron spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of anions and determine the electron affinities of their neutral counterparts. yale.edukhanacademy.org In this method, a beam of mass-selected anions is intersected with a fixed-frequency laser. The laser energy is sufficient to detach an electron from the anion, and the kinetic energy of the ejected electron is measured. yale.edu This provides information about the energy difference between the initial anionic state and the final neutral state.
Vibrationally Resolved Spectra and Vibrational Frequencies
Anion photoelectron spectroscopy has successfully yielded vibrationally resolved spectra for a range of carbon cluster anions, including C₂⁻. berkeley.edu The spectra for C₂⁻ are characterized by transitions from the anion's ground state to the ground and excited electronic states of the neutral dicarbon (C₂) molecule. berkeley.edu These spectra exhibit distinct peaks that correspond to different vibrational levels of the final neutral state. berkeley.eduq-chem.com
The analysis of the spacing between these vibrational peaks allows for the determination of the vibrational frequencies of the neutral C₂ molecule. berkeley.edu For linear carbon molecules, these spectra are often dominated by transitions where both the anion and the resulting neutral have linear geometries. berkeley.edu
Direct Determination of Electron Affinities from PES
A primary application of anion photoelectron spectroscopy is the direct determination of electron affinities (EA). yale.edumst.edu The electron affinity of a neutral molecule is the energy released when an electron is added to it to form a negative ion. In the context of PES, the EA can be calculated from the kinetic energy of the photodetached electrons. yale.edu
For the C₂⁻ anion, the photoelectron spectrum reveals the energy required to detach the electron, which directly corresponds to the electron affinity of the C₂ molecule. berkeley.edu These measurements have been performed for a series of linear carbon molecules, providing valuable data on their electronic properties. berkeley.edu
Laser-Induced Electron Detachment Spectroscopy of C₂⁻ Ions
Laser-induced electron detachment spectroscopy is another technique employed to study the C₂⁻ anion. In these experiments, C₂⁻ ions are produced, often in a cesium-sputter ion source, and stored in an electrostatic ion storage ring. researchgate.net A tunable laser is then used to excite the ions, leading to electron detachment. researchgate.net
By scanning the laser frequency and detecting the detached electrons, a spectrum is obtained that reveals information about the excited electronic states of the C₂⁻ anion. researchgate.net Studies using this method have determined spectroscopic constants for excited states of C₂⁻, such as the B ²Σ⁺ᵤ state. researchgate.net Interestingly, the spectra obtained can show significant differences from those recorded in other spectroscopic measurements, highlighting the sensitivity of the technique to the experimental conditions and the specific states being probed. researchgate.net
Related Spectroscopic Insights from Dicarbon (C₂) Studies
The spectroscopic characterization of the neutral dicarbon (C₂) molecule provides a crucial foundation for understanding the properties of its anion, C₂⁻. The electronic transitions and molecular constants of C₂ are well-documented and serve as a reference for interpreting the spectra of C₂⁻.
Analysis of Electronic Band Systems and Molecular Constants of C₂
The emission and absorption spectra of C₂ are rich with various electronic band systems, many of which have been extensively analyzed. researchgate.netresearchgate.net These studies have led to the determination of precise molecular constants, including vibrational frequencies and rotational constants, for numerous electronic states of C₂. researchgate.netnobelprize.org The spectrum of dicarbon is of significant interest in fields such as astrophysics, as it is observed in celestial objects like carbon stars. researchgate.net The ongoing identification of new band systems continues to refine our understanding of the C₂ molecule. researchgate.netresearchgate.net
Perturbations and Non-Adiabatic Coupling in Dicarbon Spectroscopy
The electronic spectra of C₂ are not always straightforward and can exhibit perturbations. These perturbations arise from interactions between different electronic states. When two electronic states are close in energy, they can "mix," leading to shifts in the expected energy levels and changes in the intensities of spectral lines. This phenomenon is a result of non-adiabatic coupling, where the Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down. aip.orglanl.gov The study of these perturbations provides detailed information about the interactions between different electronic states in the C₂ molecule. researchgate.net
Table of Spectroscopic Data
| Compound Name | Formula |
| Dicarbide(1-) | C₂⁻ |
| Dicarbon | C₂ |
Spectroscopic Probes for Coordinated Dicarbide Ligands
The characterization of complexes containing the dicarbide(1-) anion, or related C₂ units, relies heavily on spectroscopic techniques that probe the electronic and structural properties of the coordinated ligand. These methods provide critical insights into the nature of the metal-carbon and carbon-carbon bonds within the complex.
Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Spectroscopy of C₂-Containing Complexes
Vibrational and NMR spectroscopy are two of the most powerful tools for elucidating the structure and bonding in dicarbide-containing coordination compounds. solubilityofthings.com They offer complementary information on bond strengths, molecular symmetry, and the electronic environment of the C₂ ligand.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule, which are directly related to the masses of the atoms and the force constants of the bonds connecting them. solubilityofthings.comrsc.org For dicarbide complexes, the C-C stretching vibration (ν(C≡C) or ν(C=C)) is a particularly informative probe. The frequency of this mode provides direct insight into the bond order of the C₂ unit upon coordination to a metal center.
Key research findings from vibrational spectroscopy include:
Direct Observation of C-C Stretching: In studies of titanium carbide clusters, IR spectroscopy has been used to identify the C-C stretching vibration. For the Ti₈C₁₂⁺ cation, this mode was observed at 1415 cm⁻¹. mpg.de
Indirect Probing via Spectator Ligands: Often, the properties of the dicarbide ligand are inferred by observing the vibrational frequencies of other "spectator" ligands in the complex, such as carbonyl (CO) groups. rsc.org The C-O stretching frequency is sensitive to the amount of electron density on the metal center. A stronger σ-donating or weaker π-accepting dicarbide ligand will lead to increased electron density on the metal, which results in more back-bonding to the CO ligands and a lower ν(CO) frequency. smu.edu For example, in trans-[IrCl(CO)L₂] type complexes, the ν(CO) frequency provides information on the electronic nature of ligand L. rsc.org
Raman Spectroscopy for Complex Confirmation: Raman spectroscopy is highly effective for confirming the formation of organometallic complexes and characterizing the metal-ligand bonds. rsc.orgresearchgate.net The technique can detect the molecular "fingerprints" of the constituent parts of a complex. rsc.orgresearchgate.net For instance, in complexes containing C₂ to C₆ alkanes, characteristic Raman peaks are well-resolved and can be assigned to specific vibrational modes. acs.org Although these are not dicarbide anions, the principle of identifying C-C vibrational modes applies.
Metal-Carbide Vibrations: The vibrations of the metal-carbon bonds also appear in the far-IR and Raman spectra. In a study of the gold dicarbide anion (AuC₂⁻), photoelectron spectroscopy revealed a vibrational progression with a spacing of 528 ± 5 cm⁻¹, which was assigned to the Au–C stretching mode in the neutral AuC₂ species. aip.org
| Compound/System | Spectroscopy Method | Observed Frequency (cm⁻¹) | Vibrational Assignment | Reference |
| Ti₈C₁₂⁺ | IR-REMPD | 1415 | C-C stretch | mpg.de |
| Neutral Ti₈C₁₂ | IR-REMPI | 1395 | C-C stretch | mpg.de |
| AuC₂ | Photoelectron | 528 ± 5 | Au-C stretch (ν₃) | aip.org |
| CrC₄(CO)₂ Isomer | IR-VUV | ~1850 | Semi-bridging CO stretch | dicp.ac.cn |
| Ethane (C₂H₆) | Raman | 993 | C-C stretch | acs.org |
| HgCl₂(Ph₂PCH₂Si(CH₃)₂CH₂PPh₂) | Raman/IR | 280, 270 | ν(Hg-Cl) | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local magnetic environments of atomic nuclei, providing detailed information about the connectivity and structure of a molecule in solution. emerypharma.com For dicarbide complexes, ¹³C NMR is the most direct method for observing the carbon atoms of the C₂ ligand.
Key research findings from NMR spectroscopy include:
¹³C NMR Chemical Shifts: The chemical shift (δ) of the carbide carbons is highly sensitive to their electronic environment, including hybridization and the nature of the metal-carbon bond. Research on heterobimetallic systems with a bridging carbide ligand, such as [{(Cy₃P)₂Cl₂RuC}₂Au]⁺, showed that the ¹³C NMR signals of the carbide ligands are significantly more shielded (shifted to a lower ppm value) compared to the parent terminal carbide complex. rsc.org This shielding indicates a change in the electronic structure of the carbide upon forming a bridge between two metal centers.
Structural Elucidation: Multinuclear NMR (e.g., ¹H, ³¹P, ¹⁹⁹Hg) and two-dimensional NMR techniques (e.g., COSY, HSQC) are indispensable for determining the complete solution structure of complex organometallic species. acs.orgemerypharma.communi.cz For example, in mercury(II) complexes with phosphine (B1218219) ligands, multinuclear NMR was used to confirm a four-coordinate pseudotetrahedral geometry at the mercury center. acs.org While not a dicarbide complex, this demonstrates the power of NMR in characterizing the coordination sphere around a metal, which is crucial for understanding the bonding of any ligand, including dicarbide.
| Compound/System | Nucleus Observed | Chemical Shift (δ) / ppm | Remarks | Reference |
| [{(Cy₃P)₂Cl₂RuC}₂Au]⁺ | ¹³C | --- (shielded) | Carbide signal is significantly more shielded than in the terminal parent complex [Ru(C)Cl₂(PCy₃)₂]. | rsc.org |
| Hg(NCS)₂(Ph₂PCH₂Si(CH₃)₂CH₂PPh₂) | ¹³C | 15.22 | Methylene P-CH₂ carbon signal, shifted downfield from the free ligand. | acs.org |
| HgI₂(Ph₂PCH₂Si(CH₃)₂CH₂PPh₂) | ¹³C | 12.56 | Methylene P-CH₂ carbon signal, shifted upfield from the free ligand. | acs.org |
Reactivity and Reaction Mechanisms Involving the Dicarbide 1 Anion
Dicarbide(1-) Anion as a Nucleophile in Organic Transformations
As an anion, the dicarbide species is a potent nucleophile, readily participating in reactions where it attacks electron-deficient centers. lumenlearning.comtransformationtutoring.commnstate.edu This property is particularly exploited in the formation of new carbon-carbon bonds.
A notable application of dicarbide's nucleophilicity is in the ethynylation of aldehydes and ketones to form valuable propargylic alcohols. acs.orgnih.gov A modern, operationally simple method utilizes commercially available calcium carbide (CaC₂) as a safe and inexpensive source of the acetylide ion. acs.orgacs.org This process is effectively catalyzed by fluoride (B91410) ions, typically from tetrabutylammonium (B224687) fluoride trihydrate (TBAF·3H₂O), in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgresearchgate.net
The reaction mechanism is thought to involve the activation of calcium carbide by the fluoride ion. acs.orgnih.gov It is proposed that fluoride attacks the calcium center, generating a more reactive acetylide "ate"-complex. acs.orgresearchgate.net This complex then readily adds to the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent workup step liberates the final propargylic alcohol product. acs.org
The scope of this reaction is broad, with aliphatic aldehydes and ketones generally affording high yields of the corresponding propargylic alcohols. Aromatic carbonyl compounds also react to give moderate to good yields. acs.orgnih.gov The use of catalytic amounts (e.g., 5 mol %) of TBAF·3H₂O makes this procedure both economical and practical for synthesizing these important chemical intermediates. acs.org
| Carbonyl Compound (Substrate) | Product (Propargylic Alcohol) | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanone | 1-Ethynylcyclohexan-1-ol | 95 | acs.org |
| Acetophenone | 2-Phenylbut-3-yn-2-ol | 70 | acs.org |
| Adamantanone | 2-Ethynyladamantan-2-ol | 94 | acs.org |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 72 | acs.org |
| Propiophenone | 1-Phenylpent-1-yn-3-ol | 65 | acs.org |
Reactions of Dicarbide and C₂ Fragments on Surfaces
The behavior of dicarbide and other C₂ fragments on solid surfaces is central to many heterogeneous catalytic processes. The interaction with the surface dictates the reaction pathways for hydrogenation, isomerization, and other transformations.
Transition metal carbides (TMCs) and metal-supported catalysts exhibit a strong ability to adsorb and activate C₂ species. researchgate.netnih.gov On surfaces like molybdenum carbide (Mo₂C), C₂ fragments can be involved in hydrogenation reactions. scielo.org.co For instance, in the hydrogenation of CO₂, metal clusters (like Cu, Ni, Co) supported on molybdenum carbide can tune the selectivity toward different products. nih.gov
The hydrogenation of alkynes, such as phenylacetylene (B144264), provides a model for understanding C₂ fragment reactions on metal surfaces. On a Cu₁/Al catalyst featuring single, atomically dispersed copper atoms, phenylacetylene is selectively hydrogenated to styrene. chinesechemsoc.org Density Functional Theory (DFT) calculations suggest a mechanism where a hydrogen atom first adds to the terminal carbon of the alkyne, followed by the addition of a second hydrogen atom to form the alkene. chinesechemsoc.org The over-hydrogenation to ethylbenzene (B125841) is suppressed due to higher energy barriers for the hydrogenation of the C=C double bond compared to the C≡C triple bond. chinesechemsoc.org This demonstrates how metal substrates can mechanistically control the extent of hydrogenation of C₂ units.
Once adsorbed on a catalyst surface, C₂ intermediates can undergo various transformations, including isomerization. During the thermocatalytic pyrolysis of municipal solid waste over zeolite catalysts, both carbon frame and double bond isomerization of C₂ and other hydrocarbon fragments have been observed. science.gov
In the context of dearomatization reactions catalyzed by ruthenium complexes, the transformation of nitrogen ylide intermediates has been documented, showcasing the rearrangement of complex intermediates on a metal center. unige.ch On alloy surfaces used for hydrocarbon conversion, surface-bound C₂ fragments like propyne (B1212725) can experience C-C bond breaking, with the specific pathway depending on the composition of the alloy surface. purdue.edu These transformations are critical as they can lead to either desired products or unwanted byproducts like coke, which deactivates the catalyst. science.gov
Catalytic Activity and Mechanistic Roles of Dicarbide Species
Carbide species are not just reactants but also play crucial roles as active intermediates in major industrial catalytic cycles, most notably the Fischer-Tropsch synthesis.
The Fischer-Tropsch (FT) synthesis is a process that converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. mdpi.comresearchgate.net In this process, particularly with iron-based catalysts, carbide species are believed to be key active intermediates. rsc.orgpreprints.org The "carbide mechanism," first proposed by Fischer and Tropsch, posits that CO dissociates on the catalyst surface to form surface carbon (carbide) and oxygen. mdpi.compreprints.org These surface carbide species (CHx) are then hydrogenated and act as monomers that insert into growing hydrocarbon chains, leading to chain propagation. mdpi.com
Several phases of iron carbide have been identified during FT synthesis, and their presence is often linked to the catalyst's activity and selectivity. researchgate.net The formation of these iron carbide phases typically occurs through the treatment of an iron oxide precursor with CO or syngas. researchgate.net The specific structure of the iron carbide phase can influence the formation of surface carbon species and their propensity to bind C₂₊ intermediates, which facilitates further chain growth. researchgate.net While the exact role of each phase is a subject of ongoing research due to the dynamic nature of the catalyst under reaction conditions, certain phases are consistently associated with high activity. mdpi.comresearchgate.net
| Iron Carbide Phase | Chemical Formula | Significance in Fischer-Tropsch Synthesis | Reference |
|---|---|---|---|
| Hägg Carbide | χ-Fe₅C₂ | Often considered a primary active phase for hydrocarbon formation and carbon chain growth. | mdpi.comresearchgate.net |
| Cementite | θ-Fe₃C | Another identified carbide phase, its role and activity are debated in comparison to other phases. | researchgate.net |
| Epsilon Carbide | ε-Fe₂C - ε'-Fe₂.₂C | Has been shown to exhibit high FT activity and low CO₂ selectivity in low-temperature FT reactions. | mdpi.comresearchgate.net |
| Eckstrom-Adcock Carbide | Fe₇C₃ | One of the several carbide phases identified under FT conditions. | researchgate.net |
Dinitrogen (N₂) Activation by Metal Carbide Clusters
The activation of dinitrogen (N₂), a molecule characterized by its inertness due to a strong N≡N triple bond, is a significant challenge in chemistry. Metal carbide clusters have emerged as potent agents for N₂ activation under mild conditions, facilitating the cleavage of the N≡N bond and the formation of new C-N bonds. These clusters, often studied in the gas phase, provide molecular-level insights into the mechanisms that could underpin the development of new catalysts for nitrogen fixation. The reactivity of these clusters is highly dependent on their composition, size, and electronic structure, with both mononuclear and polynuclear metal centers playing crucial roles.
Heteronuclear metal carbide clusters, in particular, demonstrate remarkable reactivity towards N₂. The synergy between different metal atoms, such as the complementary electron-donating and electron-withdrawing capacities of vanadium and iron in the FeV₂C₂⁻ cluster, can drive the complete cleavage of the N≡N bond and subsequent C-N coupling. mdpi.com Studies on various systems, including Y-Co, V-C, and Pt-C clusters, have revealed diverse reaction pathways and intermediates, highlighting the importance of the metal core and the carbon ligands in the activation process. mdpi.comcsic.es
N-N Bond Dissociation and C-N Coupling Mechanisms
The dissociation of the N-N bond by metal carbide clusters can proceed through different mechanistic pathways, often initiated by the adsorption of the N₂ molecule onto the metal centers of the cluster. csic.es The coordination mode of N₂ to the cluster is a critical factor determining the degree of N-N bond activation.
A notable mechanism involves a trinuclear metal center, as observed in the reaction of vanadium carbide cluster anions (V₃C₄⁻) with N₂. acs.orgnih.govosti.gov In this system, a crucial intermediate features the N₂ molecule bonded to the V₃ core in an end-on/side-on/side-on (ESS) mode. acs.orgnih.govosti.gov This specific coordination facilitates the facile cleavage of the N≡N bond. acs.orgnih.govosti.gov Following the dissociation of the dinitrogen molecule, C-N coupling can occur. For instance, studies on ditantalum carbide cluster anions (Ta₂C₄⁻) have shown that they are capable of not only cleaving the N≡N bond but also subsequently forming a C-N bond under mild conditions. rsc.org The formation of a CN⁻ fragment was confirmed through collision-induced dissociation experiments. rsc.org
In other systems, such as the V₃C⁺ cluster, N₂ activation begins with adsorption in an end-on fashion to a vanadium site, which is followed by the spontaneous cleavage of the N≡N triple bond and subsequent C-N coupling, leading to the formation of a metal nitride product, [NV₃(C=N)]⁺. csic.es Similarly, the reaction of FeV₂C₂⁻ with N₂ results in the complete cleavage of the triple bond and the functionalization of the two nitrogen atoms through C-N coupling. mdpi.com
The general process can be summarized in the following key steps:
Adsorption of N₂ onto the metal centers of the carbide cluster.
Activation and weakening of the N≡N bond through various coordination modes.
Dissociation of the N-N bond, forming metal nitride intermediates.
Coupling of the nitrogen atoms with carbon atoms from the cluster to form C-N bonds.
Below is a table summarizing the N-N bond dissociation and C-N coupling mechanisms in selected metal carbide clusters.
| Metal Carbide Cluster | N₂ Coordination Mode | Key Mechanistic Features | Products | Reference |
|---|---|---|---|---|
| V₃C₄⁻ | End-on/side-on/side-on (ESS) on V₃ core | Facile N≡N bond cleavage enabled by the ESS coordination mode. | Dissociative adsorption and C-N coupling products. | acs.orgnih.govosti.gov |
| Ta₂C₄⁻ | Not specified | Cleavage of N≡N bond and subsequent construction of a C-N bond. | Ta₂C₄N₂⁻ species with an end-on-bonded CN unit. | rsc.org |
| V₃C⁺ | End-on at a Vanadium site | Spontaneous cleavage of N≡N bond followed by C-N coupling. | [NV₃(C=N)]⁺ | csic.es |
| FeV₂C₂⁻ | Not specified | Complete cleavage of N≡N triple bond and functionalization of N atoms via C-N coupling. | Metal atom (Fe or V) ejection products. | mdpi.com |
Electronic Structure Analysis of Reaction Intermediates in N₂ Activation
The activation of N₂ by metal carbide clusters is fundamentally an electronic process involving significant charge transfer. Electronic structure analysis, often performed using density functional theory (DFT) calculations and photoelectron spectroscopy, is crucial for understanding the reaction mechanisms at a molecular level.
The key to N₂ activation lies in the transfer of electrons from the metal cluster to the antibonding π* orbitals of the N₂ molecule. psu.edu This process, known as π back-donation, weakens the N≡N triple bond, making it susceptible to cleavage. For instance, in platinum carbide clusters (PtCₙ⁻, n=4-6), the fixation and activation of dinitrogen are facilitated by charge transfer from both the Pt atom and the Cₙ chain to N₂. psu.eduresearchgate.net The π back-donation from the 5d orbitals of the platinum atom into the antibonding π* orbitals of N₂ is particularly significant. psu.eduresearchgate.net
In heteronuclear bimetallic clusters like FeV⁻, electronic structure analysis reveals that the activation is achieved through electron transfer from the bimetallic atoms to N₂ and subsequent electron back-donation to the metal core. rsc.orgnsf.gov The interaction between the d orbitals of the metal atoms and the antibonding π* orbitals of N₂ is enhanced in these systems. caltech.edu The complementary roles of different metals, such as the strong electron-donating ability of vanadium and the electron-withdrawing capacity of iron, drive the reaction. mdpi.com
The degree of N-N bond activation can be quantified by indicators such as the N-N bond length and the Mayer bond order in the reaction intermediates. csic.es Analysis of the density of states (DOS) and frontier molecular orbitals of key intermediates provides detailed insights into the electronic changes during N-N bond dissociation. csic.es For example, in Y-Co carbide clusters, the energy barriers for crucial steps like N-N dissociation and C-N formation are closely related to the coordination mode of N/N₂ and C/C₂ in the clusters, which in turn is governed by their electronic structures. csic.es
The table below presents key electronic structure features for N₂ activation by different metal carbide clusters.
| Metal Carbide Cluster | Key Electronic Feature | Analytical Technique | Reference |
|---|---|---|---|
| PtCₙ⁻ (n=4-6) | π back-donation from Pt 5d orbital to N₂ antibonding π* orbitals. Charge transfer from both Pt and Cₙ to N₂. | Anionic photoelectron spectroscopy, Quantum chemical calculations. | psu.eduresearchgate.net |
| FeV⁻ | Electron transfer from bimetallic atoms and electron back-donation to the metal core. π-back-donation from Fe 3d orbital to N₂ π* orbital. | Photoelectron spectroscopy (PES), Density Functional Theory (DFT). | rsc.orgnsf.gov |
| V₃C₄⁻ | Symmetry-matched interactions between occupied orbitals of the V₃ metal core and both empty π* orbitals of N₂. | Cryogenic photoelectron imaging spectroscopy, Quantum chemistry calculations. | acs.orgnih.govosti.gov |
| Y-Co Clusters | Analysis of density of states and frontier molecular orbitals reveals electronic structures of key intermediates for N-N dissociation. | Density Functional Theory (DFT). | csic.es |
Unimolecular Reactions of C₂-Derived Alkoxy Radicals
C₂-derived alkoxy radicals, specifically the ethoxy radical (CH₃CH₂O•), are important intermediates in atmospheric and combustion chemistry. Their reactivity is governed by several competing unimolecular reaction pathways. caltech.edu The primary unimolecular reactions for alkoxy radicals are decomposition (via β-scission), isomerization, and reaction with O₂. caltech.educore.ac.uk For small alkoxy radicals like ethoxy, decomposition is a dominant channel, especially at higher temperatures. figshare.comacs.org
The main unimolecular decomposition pathway for the ethoxy radical is the β-C-C bond scission. rsc.orgresearchgate.net This reaction involves the cleavage of the carbon-carbon bond, yielding a methyl radical (•CH₃) and formaldehyde (B43269) (CH₂O). rsc.orgresearchgate.netfigshare.com
CH₃CH₂O• → •CH₃ + CH₂O
Another possible, but less significant, decomposition pathway is the β-C-H scission, which produces a hydrogen atom and acetaldehyde (B116499) (CH₃CHO). researchgate.netrsc.org This route has a higher energy barrier and is generally not competitive with C-C scission under most conditions. researchgate.netrsc.org Isomerization reactions, which involve a 1,5-hydrogen shift, are not feasible for the ethoxy radical due to the requirement of a six-membered ring transition state, which cannot be formed. caltech.edu
The rates of these unimolecular reactions are highly dependent on temperature and pressure. Experimental and theoretical studies have been conducted to determine the rate constants for the decomposition of ethoxy radicals. rsc.orgresearchgate.net Laser flash photolysis and fast flow reactor techniques, coupled with laser-induced fluorescence for radical detection, have been used to measure the falloff curves for the decomposition rate constant over a range of pressures and temperatures. rsc.orgresearchgate.net These experimental results are often compared with statistical unimolecular rate theory calculations (e.g., RRKM theory) to provide a comprehensive understanding of the reaction kinetics. psu.edursc.org
The table below summarizes the key unimolecular reaction pathways for the ethoxy radical.
| Reaction Pathway | Products | Significance | Reference |
|---|---|---|---|
| β-C-C Scission | •CH₃ + CH₂O (Methyl radical + Formaldehyde) | Dominant decomposition channel. | rsc.orgresearchgate.netfigshare.com |
| β-C-H Scission | H• + CH₃CHO (Hydrogen atom + Acetaldehyde) | Minor pathway, higher energy barrier. | researchgate.netrsc.org |
| Isomerization (1,5-H shift) | Not applicable | Not a viable pathway for ethoxy radical. | caltech.edu |
Electrochemical Reactivity of Dicarbide Species (e.g., in CO₂ reduction to C₂ products)
The electrochemical reduction of carbon dioxide (CO₂) to value-added chemicals, particularly those with two or more carbon atoms (C₂₊ products) like ethylene (B1197577) and ethanol (B145695), is a promising strategy for carbon utilization. csic.esrsc.org While the term "dicarbide species" is not always explicitly used, the formation of a C-C bond from C₁ precursors is the crucial step in producing C₂ products, representing an in-situ formation of a dicarbide-like entity on a catalyst surface. Copper-based materials are unique in their ability to catalyze this reaction with reasonable efficiency. nih.govresearchgate.net
The electrochemical reduction of CO₂ to C₂ products is a complex multi-step process involving several proton and electron transfers. nih.govmdpi.com The generally accepted mechanism on copper surfaces proceeds through the initial reduction of CO₂ to adsorbed carbon monoxide (*CO). mdpi.comfrontiersin.org This *CO intermediate is considered a key precursor for C-C bond formation. acs.org The subsequent dimerization of *CO, or its reaction with other C₁ intermediates, leads to the formation of C₂ species.
The key steps in the electrochemical reduction of CO₂ to C₂ products are:
Adsorption and activation of CO₂ on the catalyst surface. mdpi.com
Reduction of CO₂ to a C₁ intermediate, primarily adsorbed CO (*CO). mdpi.comfrontiersin.org
C-C coupling, which is the rate-determining step for C₂ product formation. This can occur through various pathways, such as the dimerization of *CO to form *OCCO, or the coupling of *CO with a hydrogenated C₁ species like *CHO or *CH₂O. mdpi.comcsic.esnih.gov
Subsequent hydrogenation and rearrangement steps to form the final C₂ products, such as ethylene (C₂H₄) or ethanol (C₂H₅OH). mdpi.com
The efficiency and selectivity towards specific C₂ products are highly dependent on the catalyst's surface structure, the composition of the electrolyte, and the applied electrode potential. csic.esnih.gov For instance, the use of bimetallic catalysts, such as Cu-Ag or Cu-Au, can enhance the local concentration of the *CO intermediate, thereby promoting C-C coupling. researchgate.netfrontiersin.org The reaction environment at the solid-liquid interface, including the presence of specific ions from the electrolyte, can also significantly influence the adsorption of intermediates and the energy barrier for C-C coupling. rsc.org
Beyond the in-situ formation on surfaces, pre-formed metal carbide clusters also exhibit electrochemical reactivity. For example, the electrochemical behavior of iron carbide carbonyl clusters like [Fe₆C(CO)₁₆]²⁻ and its reduced form [Fe₆C(CO)₁₅]⁴⁻ has been investigated, revealing their potential as starting materials for new cluster synthesis through redox reactions. acs.org While not directly applied to CO₂ reduction in these studies, the electrochemical properties of such clusters indicate the potential for electron transfer reactions involving dicarbide units.
The table below outlines the general mechanism for electrochemical CO₂ reduction to C₂ products.
| Reaction Step | Description | Key Intermediates | Influencing Factors | Reference |
|---|---|---|---|---|
| CO₂ Activation | Adsorption of CO₂ onto the electrocatalyst surface. | CO₂ | Catalyst material, electrode potential. | mdpi.com |
| C₁ Intermediate Formation | Reduction of *CO₂ to a C₁ species, primarily adsorbed carbon monoxide. | CO | Catalyst material (e.g., Cu, Ag, Au). | mdpi.comfrontiersin.org |
| C-C Coupling | Dimerization of C₁ intermediates to form a C-C bond. This is a critical and often rate-limiting step. | OCCO, *CO-CHO | CO surface coverage, catalyst structure, electrolyte composition. | mdpi.comcsic.esnih.gov |
| Hydrogenation & Product Formation | Successive proton-electron transfer steps to the C₂ intermediate. | *C₂HₓOᵧ | Electrode potential, pH, catalyst morphology. | mdpi.com |
Coordination Chemistry of Dicarbide Ligands
Synthesis and Structural Characterization of Transition Metal Dicarbide Complexes
The synthesis of transition metal dicarbide complexes primarily involves two main strategies depending on whether a C₂ (acetylide) or a C₁ (carbide) ligand is being installed.
Transition metal acetylide complexes are commonly synthesized through the reaction of a terminal alkyne with a metal complex, often in the presence of a base. researchgate.net A widely used method for platinum(II) acetylides, for instance, involves the condensation reaction between terminal acetylides and platinum chlorides, frequently catalyzed by copper(I) iodide. acs.org It is believed that a copper(I) acetylide intermediate is formed during this process. acs.org Similarly, organometallic or inorganic superbases like lithium amide or organolithium reagents are employed to deprotonate terminal alkynes, forming metal acetylides that can then be used to build more complex structures. researchgate.net
The synthesis of metal carbide complexes, which feature a single carbon atom ligand, is less straightforward. These are often prepared by the cleavage of C-E bonds in other coordinated carbon-based ligands, where E is an element like oxygen or hydrogen. acs.orgnih.gov Common methods include the deoxygenation of carbon monoxide (CO) ligands or the deprotonation of methyl ligands. acs.orgnih.gov For example, terminal carbide complexes of ruthenium have been synthesized via the metathesis of vinyl acetate, which proceeds through a metastable intermediate that eliminates acetic acid to yield the Ru≡C moiety. nih.gov
Dicarbide (acetylide) and carbide ligands exhibit a variety of coordination modes, which dictates the structure and properties of the resulting complexes.
Terminal Coordination: In terminal acetylide complexes, the ligand binds to a single metal center through a metal-carbon σ-bond (M-C≡CR). nitrkl.ac.in In rare cases, terminal carbide ligands are also observed, featuring a metal-carbon triple bond (M≡C). rsc.org An example is the complex RuC(PCy₃)₂Cl₂, which has a Ru-C bond distance of 163 pm, characteristic of a triple bond. nih.gov
Bridging Coordination: Both acetylide and carbide ligands are frequently found bridging multiple metal centers. Acetylide ligands can bridge two metal centers in a σ,π-fashion, which facilitates electronic communication between the metals. nitrkl.ac.in In the absence of other bulky ligands, metal acetylides often form polymeric structures with the acetylide group acting as a bridging ligand. wikipedia.org Carbide ligands are very common in metal clusters, where they can bridge several metal atoms. rsc.org They can act as doubly bridging (μ₂) ligands or, more commonly, as six-fold bridging (μ₆) ligands within the core of a metal cluster, such as in [Rh₆C(CO)₁₅]²⁻ and [Ru₆C(CO)₁₆]²⁻. nih.govrsc.org Iron carbonyl carbide clusters can feature "exposed" carbon centers, as seen in Fe₅C(CO)₁₅ where the carbide bridges five iron atoms. rsc.org
| Coordination Mode | Ligand | Description | Example Complex(es) |
| Terminal | Acetylide (RC≡C⁻) | Binds to a single metal via a σ-bond. | [Fe(C≡CPh)(CO)₂(η⁵-C₅H₅)] |
| Carbide (C⁴⁻) | Binds to a single metal via a triple bond (M≡C). | RuC(PCy₃)₂Cl₂ | |
| Bridging (μ₂) | Acetylide (C₂²⁻) | Bridges two metal centers, often in a σ,π-mode. | [Ru₂(μ-σ,π-C≡CPh)(CO)₆] |
| Carbide (C⁴⁻) | Bridges two metal centers (e.g., M=C=M or M≡C-M'). | [(Cy₃P)₂Cl₂Ru=C=RuCl₂(PCy₃)₂] | |
| Bridging (μ₃-μ₆) | Carbide (C⁴⁻) | Bridges three or more metal centers within a cluster. | [Fe₅C(CO)₁₅], [Rh₆C(CO)₁₅]²⁻ |
A significant portion of dicarbide and carbide chemistry involves polynuclear metal carbonyl clusters. In these structures, the carbon ligand is often encapsulated within a framework of metal atoms, which are also coordinated by carbonyl (CO) ligands. nih.gov
The synthesis of these clusters can be achieved through various routes, including the reaction of metal carbonyls with sources of carbon. For example, the cluster [Fe₆(μ₆-C)(CO)₁₆]²⁻ can be prepared by the stoichiometric reduction of [Fe(CO)₅] with Na₂[Fe(CO)₄] at high temperatures. nih.gov Trinuclear copper(I) acetylide complexes that also bear carbonyl ligands have been synthesized and characterized, showcasing the coexistence of these two important ligand types. academie-sciences.fr
The resulting architectures can be complex. The iron carbonyl carbide Fe₅C(CO)₁₅ features a square pyramidal arrangement of iron atoms with the carbide ligand residing in the base. rsc.org In larger clusters like [Ru₆C(CO)₁₆]²⁻ and [Rh₆C(CO)₁₅]²⁻, the carbide atom is located at the center of an octahedron of metal atoms. nih.govrsc.org These structures are of interest not only for their unique geometries but also as models for understanding metal surfaces and catalysis. nih.gov
Electronic Structure and Bonding in Coordinated Dicarbide Ligands
The electronic structure and bonding of coordinated dicarbide ligands are highly dependent on the nature of the ligand (acetylide vs. carbide), its coordination mode, and the metal centers involved.
In transition metal acetylide complexes, bonding involves both σ-donation from the acetylide ligand to the metal and π-back-donation from the metal d-orbitals into the π* orbitals of the C≡C bond. acs.org The C-C bond length in these complexes can vary significantly, reflecting the nature of the interaction. For instance, a C-C distance of ~1.20 Å in [Ru(CO)₂Cp]₂(μ-C₂) suggests a triple bond, whereas a distance of 1.37 Å in [Ta(t-Bu₃SiO)₃]₂(μ-C₂) is more consistent with a C-C double bond. academie-sciences.fr When acetylides bridge two metal centers, they can create an effective pathway for electronic communication. nitrkl.ac.in
For terminal carbide ligands, the bonding is best described as a metal-carbon triple bond (M≡C). rsc.org These ligands can act as both σ-donors and π-acceptors. rsc.orgrsc.orgrsc.org Experimental and theoretical studies on terminal ruthenium carbide complexes have shown that they can function as π-acceptor ligands, similar to carbon monoxide. rsc.orgacs.orgrsc.org This is supported by the short bond lengths observed when the terminal carbide coordinates to a second metal center, forming a carbide bridge. rsc.orgrsc.org The bonding in these bridged complexes can be described by resonance structures ranging from a carbyne-like M≡C–M′ to a more allene-like M═C═M′ arrangement. rsc.org
In bulk transition metal carbides with a rock-salt structure, extensive hybridization occurs between the metal d-states and the carbon 2p-states, forming bonding and antibonding states that determine the material's electronic properties. researchgate.net
| Ligand Type | Bonding Description | Key Features |
| Acetylide (RC≡C⁻) | σ-donation (C⁻ → M) and π-back-donation (M → π* of C≡C). acs.org | C-C bond length varies with coordination, indicating bond order changes. academie-sciences.fr |
| Terminal Carbide (C⁴⁻) | Strong M≡C triple bond. Acts as both a σ-donor and π-acceptor. rsc.orgrsc.org | Can act as a π-accepting ligand towards other metal centers. rsc.orgacs.orgrsc.org |
| Bridging Carbide (μₙ-C) | Delocalized bonding within a metal cluster framework. | Extensive M-d and C-2p hybridization. researchgate.net |
Reactivity of Coordinated Dicarbide Ligands
Coordinated dicarbide ligands display a rich and varied reactivity, often centered on the formation of new carbon-based bonds and structures.
While dicarbide (C₂) ligands are the primary focus, it is the related single-atom carbide (C₁) ligands that are particularly notable for their role as C₁ building blocks in stoichiometric reactions. acs.orgnih.gov A comprehensive review on transition metal carbide complexes highlights their reactivity, where the carbide ligand is transferred to form new species. acs.orgnih.gov For example, terminal molybdenum carbide complexes have been shown to undergo C-C coupling reactions. nsf.gov The reactivity of these C₁ units is relevant to industrially important processes like the Fischer-Tropsch synthesis, which involves the conversion of CO and H₂ into hydrocarbons. acs.orgnih.govnih.gov Metal-carbide clusters have been studied as catalysts for such transformations. nih.gov
The term "cross-coupling" refers to reactions where two different fragments are joined, typically with the aid of a metal catalyst. wikipedia.org While the dicarbide ligand itself is not a typical substrate, metal acetylide complexes are key intermediates in Sonogashira coupling, a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Furthermore, the reactivity of the carbide ligand (C₁) in cross-coupling reactions has been explicitly reviewed. acs.orgnih.gov Terminal carbide complexes can engage in reactions that lead to the formation of new C-C bonds, acting as a source of a single carbon atom. acs.orgnih.gov The reactivity of iron(II) acetylide complexes has also been explored in the context of alkyne dimerization, a process that forms conjugated 1,3-enynes. researchgate.netacs.org In these catalytic cycles, the acetylide complex is a key intermediate that undergoes insertion of another alkyne molecule, leading to C-C bond formation. acs.org
Fischer-Tropsch-like Chemistry Mediated by Coordinated Carbides
The Fischer-Tropsch (FT) process, a cornerstone of industrial chemistry, converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons. mdpi.com While traditionally relying on heterogeneous metal catalysts, the underlying mechanisms often involve the formation of metal carbide species that play a crucial role in the carbon-chain growth. mdpi.comrsc.org The reactivity of discrete coordination complexes containing carbide ligands can mimic key steps of the FT process, providing valuable homogeneous models for understanding the complex surface chemistry. nih.gov The "carbide mechanism" is a widely accepted model for FT synthesis on certain metal surfaces, particularly iron and ruthenium. mdpi.comrsc.org
This mechanism posits that the initial step is the dissociative chemisorption of CO on the metal surface to form a surface carbide and an oxide. rsc.org The surface carbide (C) is then sequentially hydrogenated to form CHx (x=1-3) monomers. rsc.org The crucial carbon-carbon bond formation step, leading to chain growth, occurs through the coupling of these CHx intermediates. rsc.org
Studies on iron-based catalysts, which are commonly used in industrial FT synthesis due to their low cost and favorable activity, reveal the complexity of the active phases. mdpi.com During the reaction, the iron catalyst is transformed into various iron carbide phases (FeCx), and the catalytic activity is strongly linked to these in-situ formed structures. rsc.org Machine learning-based simulations have identified specific active sites on reconstructed FeCx surfaces, such as the A-P5 site present on Fe3C, Fe5C2, and Fe7C3 phases, which are particularly efficient for hydrocarbon chain growth. rsc.org This optimal site features an ensemble of iron and carbon atoms (an Fe4C square and an Fe3 trimer) that facilitates the coupling reactions. rsc.org
Density Functional Theory (DFT) calculations on stepped ruthenium (Ru) surfaces have provided detailed insights into the elementary steps of the carbide mechanism. rsc.org These studies show that the coupling of CH monomers (CH + CH) is a key pathway for chain propagation. rsc.org The activation barriers for these coupling steps are found to be lower on the more reactive step-edge sites compared to terrace sites, explaining the formation of long hydrocarbon chains. rsc.org The σ-donating effect of alkyl substituents (R) in CR species makes their coupling with CH (CH + CR) even more facile than CH + CH coupling, further promoting chain extension. rsc.org
Investigations into Fischer-Tropsch-type (FTT) reactions have also extended to single-atom catalysts, such as iron atoms supported on silicon carbide (Fe@SiC). frontiersin.org These systems can catalyze the transformation of H2 and CO into formaldehyde (B43269) and methanol, demonstrating that even isolated, coordinated metal centers can mediate FT-like chemistry. frontiersin.org In these models, CO and H2 co-adsorb onto the metal center, followed by sequential hydrogenation steps to yield the products. frontiersin.org
Table 1: Key Elementary Steps and Findings in Carbide-Mediated Fischer-Tropsch Chemistry
| Catalyst System | Key Reaction Step | Method | Key Finding | Reference |
|---|---|---|---|---|
| Fe-Carbide (FeCx) | Chain Growth | Machine Learning / DFT | The A-P5 active site, present on multiple FeCx phases, possesses an optimal Fe-C coordination that promotes hydrocarbon growth. | rsc.org |
| Ruthenium (Ru) | CHx + CHy Coupling | DFT | The coupling of CH + CH is the preferred chain growth pathway, with lower activation barriers on stepped surfaces. | rsc.org |
| Ruthenium (Ru) | CH + CR Coupling | DFT | Coupling of CH with alkyl-substituted CR is more facile than CH + CH coupling due to the σ-donating effect of the alkyl group. | rsc.org |
| Fe@SiC | CO Hydrogenation | DFT | Single iron atoms on SiC can efficiently catalyze the formation of formaldehyde (H2CO) with relatively low activation barriers. | frontiersin.org |
Design Principles for Dicarbide-Containing Coordination Cluster Catalysts
The rational design of highly efficient and selective catalysts is a central goal in chemistry. For catalysts built from coordination clusters containing dicarbide (C2) or other carbide ligands, several key principles can be applied to tune their reactivity and performance. These principles are derived from broader concepts in catalysis, including single-atom catalysis and the study of metal clusters, and focus on manipulating the electronic and geometric structure of the catalytic active site. rsc.orgnih.gov
A fundamental design strategy involves the precise control of the coordination environment of the metal atoms bound to the carbide ligand. rsc.org The number and type of atoms or ligands surrounding the active metal center dictate its electronic structure and, consequently, its binding affinity for reactants and intermediates. nih.gov For dicarbide-containing clusters, modifying the ancillary ligands can tune the electron density at the metal-carbide core, influencing its nucleophilicity or electrophilicity and thereby controlling its reactivity in processes like C-C bond formation or activation of small molecules.
The interaction between the cluster and its support is another critical design parameter, particularly for heterogeneous catalysts. Anchoring a dicarbide cluster onto a support material like a metal oxide or carbide can induce significant electronic perturbations. acs.org Charge transfer between the cluster and the support can modify the reactivity of the carbide ligand. For instance, an electron-donating support can increase the nucleophilicity of the carbide, while an electron-withdrawing support can make it more electrophilic. This interaction can also stabilize the cluster against aggregation and deactivation. rsc.org
Introducing structural defects or vacancies on the support material or within the ligand framework of the cluster can create highly active sites. rsc.org These sites often have an unsaturated coordination environment, which makes them more reactive. For dicarbide clusters, designing ligands that can be selectively removed or modified to create a vacant coordination site could be a strategy to "switch on" catalytic activity.
The use of bimetallic or multimetallic clusters offers another layer of design complexity and potential for enhanced performance. The synergistic effect between different metal atoms can lead to catalytic activities not achievable with single-metal clusters. rsc.org In a dicarbide-containing cluster, one metal might be responsible for binding the carbide and activating it, while a second metal center could be tailored to activate a co-reactant, such as H2 in hydrogenation reactions.
Finally, a descriptor-based approach , often guided by computational methods like Density Functional Theory (DFT), provides a powerful tool for rational design. nih.goviitd.ac.in A "descriptor" is a property of the catalyst, such as the d-band center of the metal or the adsorption energy of a key intermediate (like CO), that correlates with its catalytic activity. nih.govacs.org By calculating these descriptors for various hypothetical dicarbide cluster structures, it is possible to screen for promising candidates before attempting their synthesis, accelerating the discovery of new and improved catalysts. iitd.ac.in
Table 2: Design Principles for Dicarbide-Containing Cluster Catalysts
| Design Principle | Description | Impact on Catalysis | Reference |
|---|---|---|---|
| Coordination Environment | Tuning the number and type of ligands around the metal-carbide core. | Modulates the electronic structure of the active site, affecting reactant binding and selectivity. | rsc.orgnih.gov |
| Cluster-Support Interaction | Utilizing charge transfer and physical interactions between the cluster and a support material. | Stabilizes the cluster and alters the electronic properties and reactivity of the carbide ligand. | acs.org |
| Defects and Vacancies | Creating unsaturated coordination sites within the cluster or on the support. | Generates highly reactive sites that can enhance catalytic activity. | rsc.org |
| Bimetallic Synergism | Incorporating two or more different metals into the cluster framework. | Enables cooperative effects where different metals perform distinct, complementary roles in the catalytic cycle. | rsc.org |
| Descriptor-Based Design | Using computational descriptors (e.g., d-band center, adsorption energy) to predict catalytic performance. | Allows for high-throughput screening of potential catalyst structures and accelerates rational design. | nih.goviitd.ac.in |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Carbon Monoxide | CO |
| Hydrogen | H2 |
| Iron Carbide (general) | FeCx |
| Hägg Carbide | Fe5C2 |
| Cementite | Fe3C |
| Iron Carbide | Fe7C3 |
| Ruthenium | Ru |
| Silicon Carbide | SiC |
| Formaldehyde | H2CO |
Future Research Directions and Emerging Paradigms in Dicarbide 1 Anion Chemistry
Development of Novel Synthetic Routes to Access Underexplored Dicarbide(1-) Derivatives
The exploration of dicarbide(1-) chemistry is intrinsically linked to the ability to synthesize a diverse range of its derivatives. While traditional methods have provided a foundational understanding, future progress hinges on the development of more versatile and controlled synthetic routes.
A significant area of development is the use of readily available and inexpensive carbide sources, such as calcium carbide (CaC₂), as a C₂ synthon. researchgate.netananikovlab.ru Historically, the use of CaC₂ has been limited by its insolubility. However, recent advancements in mechanochemistry, specifically ball milling, have provided a powerful method to harness the acetylenic anions (C₂²⁻) from solid CaC₂. researchgate.netnih.gov This solvent-free approach not only simplifies synthetic protocols but also offers a safer alternative to using highly flammable acetylene (B1199291) gas, opening pathways to new functional carbon materials and discrete organic molecules. nih.govresearchgate.net Future work will likely focus on expanding the scope of mechanochemical reactions to generate a wider array of previously inaccessible dicarbide derivatives, including those of the dicarbide(1-) anion.
The synthesis of complex dicarbide-containing clusters, particularly those involving transition metals, lanthanides, and actinides, remains a fertile ground for discovery. aip.orgwikipedia.orgunimib.it Methods such as the in-situ redox condensation and reactions of carbonyl anions with C₂ sources have yielded fascinating structures like [Co₃Ni₇(CO)₁₆C₂]²⁻. unimib.it A significant challenge and future direction lie in developing reproducible and reliable syntheses for heterometallic dicarbide clusters to systematically investigate their chemical behavior. unimib.it The synthesis of endohedral fullerenes containing actinide-lanthanide carbide clusters, such as Sc₂UC@Iₕ(7)-C₈₀, represents a frontier in stabilizing novel dicarbide species within a nanoscale environment. rsc.org The exploration of underexplored derivatives, such as those involving tandem cyclization reactions, highlights the potential for creating complex molecular architectures from dicarbide precursors. nih.gov
Future synthetic strategies will likely target:
Controlled Generation: Methods for the selective in-situ generation of dicarbide(1-) anions under mild conditions to enhance reactivity and selectivity in catalytic cycles. acs.orgacs.org
Functionalization: Post-synthetic modification of dicarbide-containing materials to tune their electronic and structural properties for specific applications.
New Precursors: Investigation of novel precursors beyond traditional acetylides and metal carbides to access unique dicarbide(1-) coordination environments.
Application of Advanced Spectroscopic Techniques for In Situ Dicarbide(1-) Reactivity Probing
Understanding the transient nature and reaction mechanisms of the dicarbide(1-) anion requires sophisticated spectroscopic tools capable of in-situ and operando measurements.
Gas-phase studies using anion photoelectron spectroscopy (PES) and photoelectron velocity-map imaging (VMI) have been instrumental in providing fundamental data on the electronic structure, vibrational frequencies, and electron affinity of isolated dicarbide(1-) anions and their metal complexes, such as VC₂⁻, BeC₂⁻, and AuC₂⁻. researchgate.netacs.orgaip.org These techniques allow for the direct observation of transitions from the anion ground state to the neutral species, revealing detailed information about bonding and geometry. acs.orgnsf.govnih.gov Future work will involve applying these high-resolution techniques to a broader range of metal-dicarbide anions to build a comprehensive database of their intrinsic properties.
For condensed-phase systems, Raman spectroscopy is emerging as a powerful tool for in-situ detection. It has been successfully used to identify and map the formation of acetylide species (Li-C≡C-X) on graphite (B72142) electrodes during the fast charging of lithium-ion batteries. osti.gov The observation of surface-enhanced Raman scattering (SERS) from these species dramatically increases sensitivity, offering a method to probe the initial stages of lithium deposition and dendrite growth. osti.gov This approach could be adapted to study the reactivity of dicarbide(1-) anions at various electrochemical interfaces.
In-situ infrared (IR) spectroscopy , such as ReactIR, provides another avenue for probing reactivity in solution. Studies have successfully monitored the generation of zinc acetylides from terminal alkynes in the presence of a base, providing direct evidence for the formation of these reactive intermediates. pnas.org
Future spectroscopic investigations will focus on:
Time-Resolved Spectroscopy: Employing pump-probe techniques to follow the ultrafast dynamics of dicarbide(1-) reactions.
Synchrotron-Based Techniques: Utilizing X-ray absorption spectroscopy (XAS) to probe the local coordination and electronic structure of metal centers in dicarbide complexes under reaction conditions. researchgate.net
Multi-modal Approaches: Combining techniques like Raman, IR, and XAS in a single operando experiment to obtain a holistic view of catalytic processes involving dicarbide(1-) species.
Computational Design of Dicarbide(1-)-Based Catalysts and Functional Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable partner to experimental studies in dicarbide chemistry. nih.gov Theoretical calculations are crucial for interpreting complex experimental spectra, predicting the stability of novel structures, and elucidating reaction mechanisms.
Quantum chemical calculations have been successfully used to determine the equilibrium geometries and bonding characteristics of small metal-dicarbide anions like BeC₂⁻, showing that they often adopt T-shaped structures with ionic bonding between the metal and the C₂ subunit. researchgate.netnsf.gov For more complex systems like the vanadium dicarbide anion (VC₂⁻), computational studies have been essential to assign the features in its photoelectron spectrum, revealing that multiple nearly-degenerate anionic states contribute to the observed transitions. acs.orgnih.gov
Looking forward, the predictive power of computational chemistry will be harnessed for the rational design of new materials. By modeling the interaction of dicarbide(1-) units with different metal centers and support materials, it is possible to screen for candidates with optimal properties for catalysis and other applications. For instance, DFT calculations are being used to understand how surface anion vacancies in metal carbides and nitrides act as active sites for reactions like ammonia (B1221849) synthesis. acs.orgrsc.org These principles can be extended to design catalysts where the dicarbide(1-) anion itself is the active component or a key ligand that modulates the activity of a metal center. The computational evaluation of solvent effects on the reactivity of the C₂²⁻ anion in calcium carbide has shown that solvents like DMSO can enhance its negative potential, providing a guide for choosing reaction media. researchgate.net
Key future directions in computational design include:
High-Throughput Screening: Using computational workflows to rapidly screen large libraries of potential dicarbide-based compounds for desired properties, such as catalytic activity or hydrogen storage capacity. nsf.gov
Machine Learning: Developing machine learning models trained on DFT data to accelerate the prediction of material properties and identify promising new structures.
Multi-scale Modeling: Combining quantum mechanical calculations of the active site with classical or continuum models of the surrounding environment to create more realistic simulations of dicarbide(1-) reactivity in complex systems.
Exploration of Dicarbide(1-) Anion in Sustainable Chemical Processes and Energy Technologies
The unique reactivity of the dicarbide anion makes it an attractive target for applications in sustainable chemistry and energy technologies. european-mrs.com The drive to move away from fossil fuels provides a strong impetus to explore new uses for carbon-based building blocks derived from renewable or recyclable sources.
Calcium carbide, producible from biomass, is being explored as a cornerstone of a sustainable carbon cycle, offering a route to valuable chemicals and materials while potentially enabling carbon capture. ananikovlab.ruresearchgate.net Harnessing the C₂²⁻ anion from this platform for chemical synthesis is a key goal in green chemistry. tjtywh.com
In catalysis, rare-earth dicarbides have been identified as promising materials for activating dinitrogen (N₂) for ammonia synthesis under mild conditions, a critical process for fertilizer production. acs.org The mechanism is proposed to involve C₂ vacancies on the material's surface. Transition metal- and nitrogen-doped carbide-derived carbons are also being developed as efficient cathode catalysts for anion-exchange membrane fuel cells (AEMFCs). acs.org
In energy storage, the dicarbide anion plays a crucial, albeit indirect, role. The formation of acetylide-like species at the electrode-electrolyte interface in lithium-ion batteries is a key indicator of lithium plating, a process that degrades performance and poses safety risks. osti.gov Understanding and controlling the formation of these dicarbide-containing intermediates is essential for developing safer and faster-charging batteries. Furthermore, two-dimensional metal carbides (MXenes) are being intensely investigated for their potential in batteries and supercapacitors. researchgate.net
Future research in this area will likely focus on:
CO₂ Reduction: Designing dicarbide-based electrocatalysts or photocatalysts for the conversion of carbon dioxide into valuable fuels and chemical feedstocks.
Biomass Conversion: Utilizing dicarbide intermediates in processes to upgrade biomass into advanced biofuels and biochemicals.
Novel Energy Storage: Exploring the direct use of dicarbide-containing materials as high-capacity electrodes in next-generation batteries or supercapacitors. researchgate.net
Interdisciplinary Approaches to Dicarbide(1-) Chemistry: Bridging Gas Phase to Solid State
A comprehensive understanding of dicarbide(1-) chemistry requires an interdisciplinary approach that connects the fundamental properties of the isolated anion to its behavior in complex solid-state environments. wikipedia.org
Gas-phase studies provide benchmark data on the intrinsic properties of the C₂⁻ anion and its simple complexes, free from the influence of solvents or crystal lattices. acs.org This information is invaluable for validating computational models and for understanding the fundamental nature of the metal-dicarbide bond. rsc.org For example, photoelectron spectroscopy of gas-phase AuC₂⁻ helped to establish its structure and vibrational modes. aip.org
This fundamental knowledge can then be applied to understand the more complex behavior of dicarbides in the solid state. Solid-state materials like lanthanide dicarbides (e.g., LaC₂) and transition metal carbides (e.g., tungsten carbide) have important technological applications. wikipedia.orgamericanscientist.org The bonding in LaC₂ can be described as La³⁺C₂²⁻(e⁻), where the dicarbide unit is clearly identifiable, linking its properties back to the isolated anion. wikipedia.org
Bridging the gap between these two phases are several key research areas:
Cluster Science: The study of metal-carbide clusters, either in the gas phase or encapsulated within fullerene cages, provides a model system for the transition from a single molecule to a bulk solid. unimib.itrsc.orgxmu.edu.cn
Surface Science: Investigating the adsorption and reaction of molecules on the surfaces of metal carbides provides insight into how the solid-state environment modifies the intrinsic reactivity of the dicarbide unit.
Mechanochemistry: As mentioned previously, this technique directly uses a solid-state reagent (CaC₂) to generate reactive dicarbide species, effectively bridging the gap between a stable solid and its reactive components without needing a gas phase. researchgate.netnih.gov
Chemical Vapor Deposition (CVD): This industrial process, which uses gas-phase precursors to grow solid carbide films, is another example of the direct interplay between the gas and solid phases. researchgate.net
By combining insights from gas-phase chemistry, solid-state physics, surface science, and materials engineering, researchers can develop a more complete and predictive model of dicarbide(1-) chemistry, paving the way for the design of new functional materials with tailored properties.
Q & A
Basic: What experimental protocols are recommended for synthesizing dicarbide(1-) compounds, and how can purity be validated?
Methodological Answer:
Synthesis of dicarbide(1-) compounds, such as uranium or lanthanum dicarbide, typically involves high-temperature solid-state reactions (e.g., arc-melting or sintering under inert atmospheres). Key steps include:
- Precursor Preparation: Use stoichiometric ratios of elemental metals and high-purity carbon sources (e.g., graphite).
- Characterization: Validate purity via X-ray diffraction (XRD) for crystallographic structure, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition .
- Reproducibility: Document thermal gradients, reaction durations, and quenching methods to ensure consistency. For novel compounds, include mass spectrometry or neutron scattering to confirm stoichiometry .
Basic: What thermodynamic properties of dicarbide(1-) compounds are critical for material stability, and how are they measured?
Methodological Answer:
Critical properties include:
- Thermal Conductivity and Expansion: Measured via laser flash analysis (LFA) or dilatometry across temperature gradients (e.g., 25–2,000°C). Uranium dicarbide exhibits a linear expansion coefficient of 8.6 × 10⁻⁶ K⁻¹ at 1,200°C .
- Evaporability: High-temperature mass spectrometry quantifies vapor pressures in inert/vacuum environments (e.g., uranium dicarbide evaporability peaks at 1,800°C) .
- Phase Stability: Construct ternary phase diagrams (e.g., U-O-C system) using differential thermal analysis (DTA) coupled with thermodynamic databases .
Advanced: How can researchers resolve contradictions in reported thermophysical data for dicarbide(1-) compounds?
Methodological Answer:
Discrepancies often arise from synthesis conditions or measurement techniques. Strategies include:
- Cross-Validation: Compare data from multiple methods (e.g., LFA vs. molecular dynamics simulations for thermal conductivity).
- Error Analysis: Quantify uncertainties in temperature calibration (±1–5% for high-temperature instruments) and sample porosity effects .
- Controlled Replication: Standardize synthesis protocols (e.g., inert gas purity, cooling rates) and share raw datasets in supplementary materials for peer validation .
Advanced: What computational models are effective for predicting dicarbide(1-) phase behavior under extreme conditions?
Methodological Answer:
- Density Functional Theory (DFT): Models electronic structure and bonding (e.g., C≡C bond lengths in dicarbide anions). Calibrate with experimental XRD data .
- CALPHAD (CALculation of PHAse Diagrams): Integrate thermodynamic databases (e.g., U-C-O systems) to predict phase equilibria and oxygen solubility limits, which are poorly constrained experimentally .
- Molecular Dynamics (MD): Simulate high-temperature behavior (e.g., uranium dicarbide’s thermal decomposition pathways) using potentials validated against neutron scattering data .
Advanced: How should researchers design experiments to investigate dicarbide(1-) reactivity with nonmetallic elements (e.g., oxygen, nitrogen)?
Methodological Answer:
- Controlled Atmosphere Chambers: Use ultra-high-vacuum systems to isolate reactions (e.g., oxygen partial pressure < 10⁻⁵ Pa).
- In Situ Spectroscopy: Employ Raman or X-ray photoelectron spectroscopy (XPS) to track surface oxidation kinetics .
- Comparative Studies: Contrast reactivity of dicarbide(1-) with monocarbides (e.g., UC vs. U₂C) to isolate anion-specific effects. Report time-resolved data (e.g., oxidation rates at 800–1,500°C) .
Basic: What analytical techniques are essential for characterizing dicarbide(1-) electronic structure?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS): Probes local coordination environments (e.g., C-K edge for carbon bonding states).
- Magnetic Susceptibility: Detects paramagnetic behavior in lanthanum dicarbide using SQUID magnetometry .
- Band Structure Calculations: Pair angle-resolved photoemission spectroscopy (ARPES) with DFT to validate theoretical models .
Advanced: What strategies mitigate challenges in reproducing dicarbide(1-) synthesis across laboratories?
Methodological Answer:
- Protocol Harmonization: Publish detailed synthesis parameters (e.g., furnace ramp rates, gas flow rates) in supplementary materials .
- Interlaboratory Studies: Share reference samples (e.g., certified uranium dicarbide pellets) for cross-lab calibration .
- Contamination Control: Use gloveboxes with O₂/H₂O levels < 1 ppm and pre-anneal crucibles to remove residual oxides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
